molecular formula C17H25FN2O4S B2670371 (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 1448064-94-5

(1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Cat. No.: B2670371
CAS No.: 1448064-94-5
M. Wt: 372.46
InChI Key: XAVICDLXAMMKBG-UHFFFAOYSA-N
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Description

(1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic compound that features a combination of fluorine, methoxy, sulfonyl, piperidine, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the 5-Fluoro-2-methoxyphenylsulfonyl intermediate: This step involves the sulfonylation of 5-fluoro-2-methoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Piperidine ring formation: The intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.

    Pyrrolidine ring formation: The piperidin-4-yl derivative is further reacted with pyrrolidine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-2-methoxyphenyl)methanol: Shares the fluorine and methoxy groups but lacks the piperidine and pyrrolidine rings.

    1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: Contains a sulfonyl group and a pyrrolidine ring but differs in the overall structure.

Uniqueness

(1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-24-16-5-4-13(18)11-17(16)25(22,23)19-9-6-14(7-10-19)20-8-2-3-15(20)12-21/h4-5,11,14-15,21H,2-3,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVICDLXAMMKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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